molecular formula C17H27N3O3S B5633931 N'-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-N-benzyl-N-methylsulfamide

N'-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-N-benzyl-N-methylsulfamide

Cat. No. B5633931
M. Wt: 353.5 g/mol
InChI Key: DQOSRTJWJZGLCK-IRXDYDNUSA-N
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Description

This compound is a part of a broader class of chemicals known for their varied potential in pharmacology and chemistry. Its unique structure warrants detailed exploration to understand its properties and potential applications.

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including condensation reactions and structural modifications. For instance, Mohamed-Ezzat, Kariuki, and Azzam (2023) synthesized a related compound, N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, using similar techniques (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Molecular Structure Analysis

The molecular structure of compounds in this category is often complex, with significant implications for their physical and chemical properties. The molecular structure is frequently analyzed using crystallography or computational methods, as demonstrated by the work of Elangovan et al. (2021) on a similar compound (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

Chemical Reactions and Properties

Chemical reactions of these compounds can be diverse, often involving interactions with other molecular entities. The reactivity is influenced by the functional groups present in the molecule, as seen in the study of sulfonamide derivatives by Dohmori (1964) (Dohmori, 1964).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of these compounds under different conditions. These properties are often determined experimentally and are key to predicting the compound's behavior in various environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, are essential for understanding its potential applications. For instance, the study of N-aminosulfamides by Turcotte, Bouayad-Gervais, and Lubell (2012) provides insights into the chemical properties of similar compounds (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

properties

IUPAC Name

(3R,4S)-1-acetyl-3-[[benzyl(methyl)sulfamoyl]amino]-4-propylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-4-8-16-12-20(14(2)21)13-17(16)18-24(22,23)19(3)11-15-9-6-5-7-10-15/h5-7,9-10,16-18H,4,8,11-13H2,1-3H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOSRTJWJZGLCK-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NS(=O)(=O)N(C)CC2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NS(=O)(=O)N(C)CC2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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